molecular formula C10H7BrFNO B13684656 4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B13684656
M. Wt: 256.07 g/mol
InChI Key: YXWWDGGNVAWAAT-UHFFFAOYSA-N
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Description

4’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to an indolinone moiety, with bromine and fluorine substituents. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carbonyl compound.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Halogenation: The bromine and fluorine substituents can be introduced through halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indolinone core or the cyclopropane ring.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

4’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 4’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,3’-indolin]-2’-one: Lacks the bromine and fluorine substituents, making it less reactive in certain chemical reactions.

    4’-Chloro-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    7’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one: Lacks the bromine substituent, which can influence its chemical and biological properties.

Uniqueness

4’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the presence of both bromine and fluorine substituents, which can significantly impact its reactivity and interactions with biological targets. The spirocyclic structure also imparts distinct three-dimensional characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

4-bromo-7-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrFNO/c11-5-1-2-6(12)8-7(5)10(3-4-10)9(14)13-8/h1-2H,3-4H2,(H,13,14)

InChI Key

YXWWDGGNVAWAAT-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CC(=C3NC2=O)F)Br

Origin of Product

United States

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